molecular formula C20H15NO2 B6377323 4-(4-Benzyloxyphenyl)-2-cyanophenol CAS No. 1261918-60-8

4-(4-Benzyloxyphenyl)-2-cyanophenol

Cat. No.: B6377323
CAS No.: 1261918-60-8
M. Wt: 301.3 g/mol
InChI Key: MNEUARMNPRQUTF-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-2-cyanophenol is an organic compound with a complex structure that includes a benzyloxy group, a phenyl ring, and a cyanophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-2-cyanophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyloxybenzaldehyde with malononitrile in the presence of a base to form the corresponding benzylidene malononitrile intermediate. This intermediate is then subjected to a cyclization reaction under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(4-Benzyloxyphenyl)-2-cyanophenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of oxidative stress and modulation of signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzyloxyphenyl)-2-cyanophenol is unique due to its combination of a benzyloxy group, a phenyl ring, and a cyanophenol moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-18-12-17(8-11-20(18)22)16-6-9-19(10-7-16)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUARMNPRQUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685006
Record name 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-60-8
Record name 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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